4-Phenylfentanyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

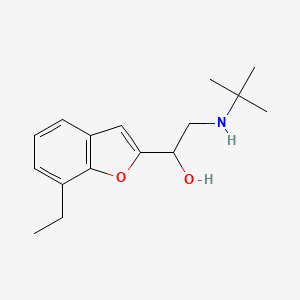

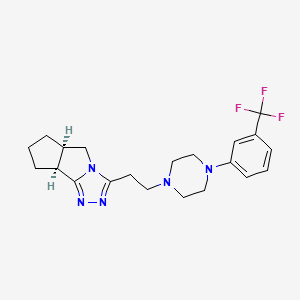

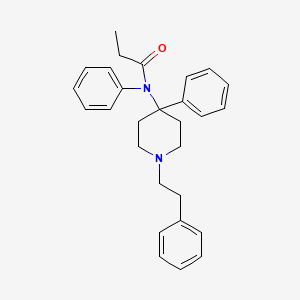

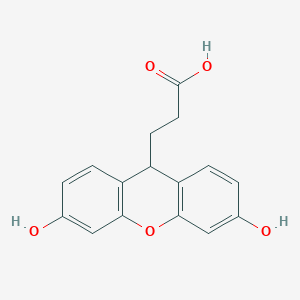

4-Phenylfentanyl is a synthetic opioid analgesic that is a derivative of fentanyl. It was developed during research aimed at creating super-potent opioid derivatives, such as carfentanil. Although it is a less potent analogue, this compound is still around eight times more potent than fentanyl in analgesic tests on animals .

Preparation Methods

The synthesis of 4-Phenylfentanyl involves several steps:

Starting Materials: The synthesis begins with 4-piperidone hydrochloride and aniline.

Formation of 4-Anilinopiperidine: These starting materials are reacted in the presence of a reducing environment to produce 4-anilinopiperidine.

Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine.

Final Conversion: This intermediate is converted to this compound by reacting with propionyl chloride in the presence of halogenated hydrocarbons.

Chemical Reactions Analysis

4-Phenylfentanyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-Phenylfentanyl has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.

Biology: It is used in studies to understand the binding affinity and activity of opioid receptors.

Medicine: It is used in preclinical studies to evaluate the analgesic potency and side effects of new opioid compounds.

Industry: It is used in the development of new synthetic routes and production methods for opioid analgesics

Mechanism of Action

4-Phenylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding increases the pain threshold, alters pain reception, and inhibits ascending pain pathways. The molecular targets and pathways involved include the G-protein coupled receptor signaling pathways .

Comparison with Similar Compounds

4-Phenylfentanyl is compared with other similar compounds, such as:

Fentanyl: this compound is around eight times more potent than fentanyl.

Carfentanil: Although this compound is less potent than carfentanil, it is still a significant analogue.

Other Fentanyl Analogues: These include compounds like benzoylfentanyl and cyclopropylfentanyl, which have varying degrees of potency and side effects

Properties

CAS No. |

120448-97-7 |

|---|---|

Molecular Formula |

C28H32N2O |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)piperidin-4-yl]propanamide |

InChI |

InChI=1S/C28H32N2O/c1-2-27(31)30(26-16-10-5-11-17-26)28(25-14-8-4-9-15-25)19-22-29(23-20-28)21-18-24-12-6-3-7-13-24/h3-17H,2,18-23H2,1H3 |

InChI Key |

BXCJXJLHYMWMQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)